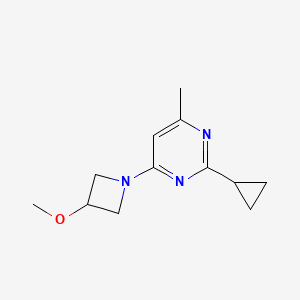![molecular formula C14H15ClN6O3 B2409409 1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 2188203-02-1](/img/structure/B2409409.png)
1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidin-4-one is a class of compounds that have been studied for their potential applications in various fields . They are characterized by a pyrazole ring fused with a pyrimidinone ring.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves reactions of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyrazole ring fused with a pyrimidinone ring. The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. Generally, they are characterized by their reactivity and the presence of the fused pyrazole and pyrimidinone rings .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- Synthesis and Activity: The compound is involved in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which have shown significant anticancer activity. For example, certain derivatives displayed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, with some compounds like 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one showing the most potent activity (Abdellatif et al., 2014).
Synthesis of Pyrazolo-Pyrimidine Derivatives
- Novel Derivatives Synthesis: This compound class includes various pyrazolo-pyrimidine derivatives synthesized to contribute notably to this category of heterocyclic compounds. Such derivatives have high physiological activity, especially in cardiovascular applications. Their diverse pharmacological properties include antiviral, antibacterial, antitumor, and anti-inflammatory effects (Önal et al., 2008).
Methodology for Synthesis of Pyrazolo-Pyrimidines
- Preparation Methods: Innovative methodologies for the preparation of pyrazolo-pyrimidines, like microwave-assisted synthesis, have been developed. These methods offer advantages like shorter reaction time, pot- and step-economy, and easier product isolation, broadening the scope for generating various pyrazolo-pyrimidin-4-ones derivatives (Ng et al., 2022).
Quantum Chemical Calculations and Characterizations
- Structural and Quantum Analysis: Pyrazolo-pyrimidin-4-one derivatives have been structurally characterized and analyzed using techniques like NMR, IR, and mass spectroscopy. Quantum chemical calculations, including HOMO, LUMO, and energy gap analysis, have been conducted to understand their molecular properties, which are essential for their potential application in various fields (Saracoglu et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3.ClH/c15-4-5-19-13-12(7-17-19)14(21)18(9-16-13)8-10-2-1-3-11(6-10)20(22)23;/h1-3,6-7,9H,4-5,8,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXISZIZKPQAKHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


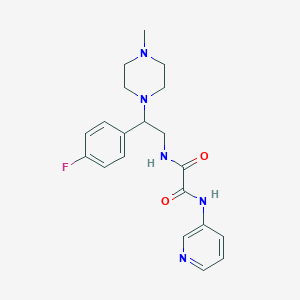
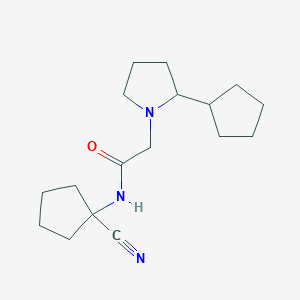
![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)
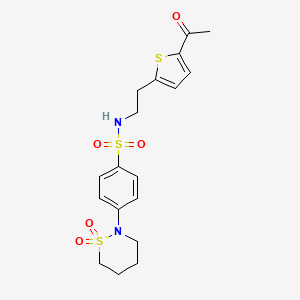
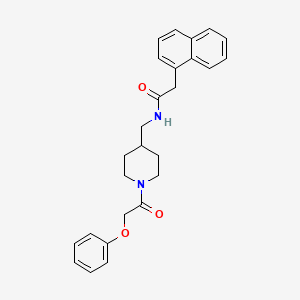
![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

